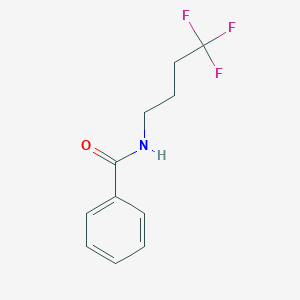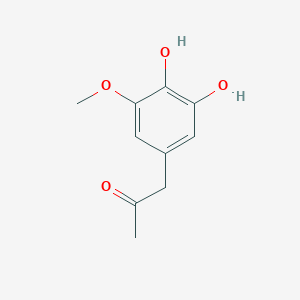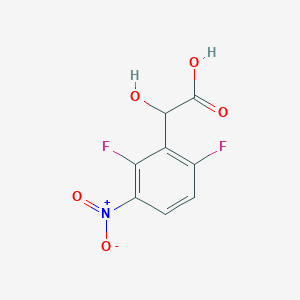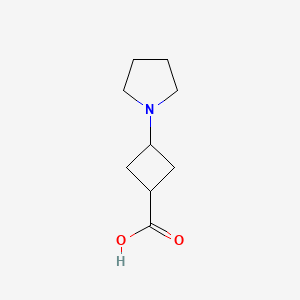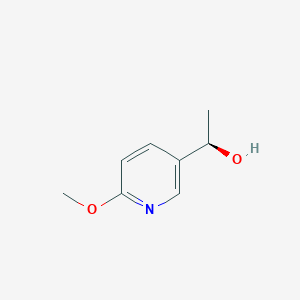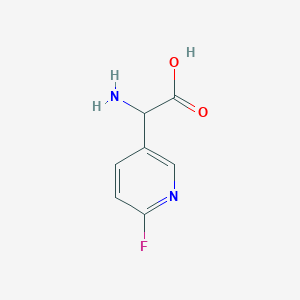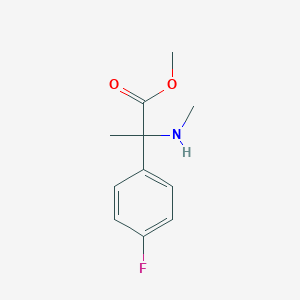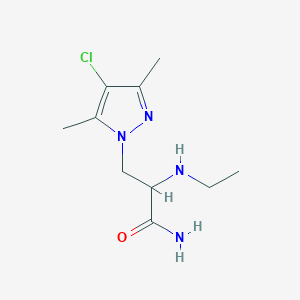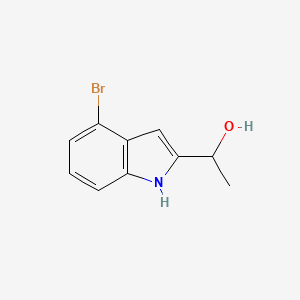
1-(4-Bromo-1H-indol-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-1H-indol-2-yl)ethanol is an organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound features a bromine atom at the 4-position of the indole ring and an ethanol group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-1H-indol-2-yl)ethanol typically involves the bromination of indole followed by the introduction of the ethanol group. One common method is as follows:
Bromination of Indole: Indole is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 4-position.
Introduction of Ethanol Group: The brominated indole is then reacted with an appropriate reagent, such as ethylene oxide or an alcohol, under acidic or basic conditions to introduce the ethanol group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromo-1H-indol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines or alkyl halides are used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 1-(4-Bromo-1H-indol-2-yl)acetaldehyde or 1-(4-Bromo-1H-indol-2-yl)acetic acid.
Reduction: 1-(4-Hydro-1H-indol-2-yl)ethanol.
Substitution: 1-(4-Amino-1H-indol-2-yl)ethanol or 1-(4-Alkyl-1H-indol-2-yl)ethanol.
Applications De Recherche Scientifique
1-(4-Bromo-1H-indol-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-1H-indol-2-yl)ethanol involves its interaction with various molecular targets and pathways. The bromine atom and the ethanol group contribute to its reactivity and ability to form hydrogen bonds with biological molecules. This compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chloro-1H-indol-2-yl)ethanol: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluoro-1H-indol-2-yl)ethanol: Similar structure with a fluorine atom instead of bromine.
1-(4-Methyl-1H-indol-2-yl)ethanol: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(4-Bromo-1H-indol-2-yl)ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H10BrNO |
|---|---|
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
1-(4-bromo-1H-indol-2-yl)ethanol |
InChI |
InChI=1S/C10H10BrNO/c1-6(13)10-5-7-8(11)3-2-4-9(7)12-10/h2-6,12-13H,1H3 |
Clé InChI |
GKIDQDDZKRYIAF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(N1)C=CC=C2Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-6-fluorobenzo[d]isothiazole](/img/structure/B13619838.png)
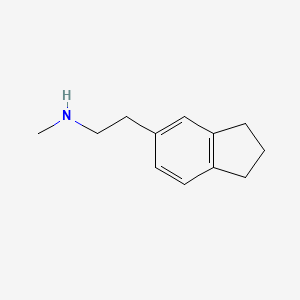
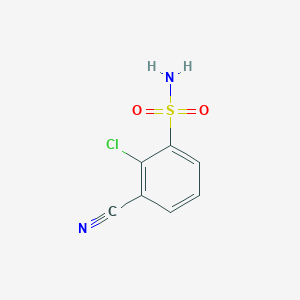
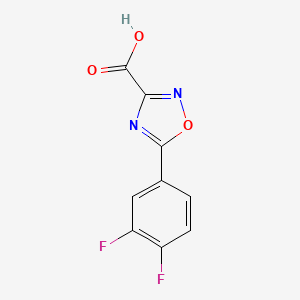
![6-(tert-Butoxycarbonyl)-2-chloro-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13619854.png)
